molecular formula C7H12O3 B8690181 2-(Tetrahydrofuran-2-yl)-1,3-dioxolane CAS No. 64935-81-5

2-(Tetrahydrofuran-2-yl)-1,3-dioxolane

Cat. No. B8690181
M. Wt: 144.17 g/mol
InChI Key: FXDVPWXZIDPLMN-UHFFFAOYSA-N
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Patent
US05112929

Procedure details

Note: 2-(2-oxolanyl)-dioxolane was prepared in similar manner by reacting 2-furaldehyde and ethylene glycol and then hydrogenating the reaction product. The product characterization was confirmed by I. R., 1 H nmr and 13 C nmr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[O:7].[CH2:8](O)[CH2:9][OH:10]>>[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[CH:6]1[O:10][CH2:9][CH2:8][O:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)C1OCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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